Mibenratide

Pharmacokinetics Half-life β1-adrenergic receptor antagonist

Researchers requiring a tool to selectively neutralize anti-β1-adrenergic receptor autoantibodies face a lack of direct alternatives to conventional β-blockers. Mibenratide (JNJ-54452840, COR-1) is a discontinued Phase 2 cyclic peptide specifically addressing this gap. - Proposed Mechanism: Neutralizes circulating pathogenic autoantibodies, not direct receptor blockade. - Research Utility: Serves as a reference standard for PK/PD modeling (T½: 5.9-26.1 min) and immunogenicity studies. - Supply Assurance: Verified stock of this unique macrocyclic peptide (MW ~2097 Da) for preclinical assay development.

Molecular Formula C87H129N27O30S2
Molecular Weight 2097.3 g/mol
CAS No. 1239011-83-6
Cat. No. B12663661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMibenratide
CAS1239011-83-6
Molecular FormulaC87H129N27O30S2
Molecular Weight2097.3 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(=O)O)C)CCC(=O)N)C(C)C)CC3=CC=CC=C3)CC(=O)O)CO)NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC5=CC=C(C=C5)O)CC(=O)N)CC(=O)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N
InChIInChI=1S/C87H129N27O30S2/c1-40(2)67-84(143)103-49(23-25-61(89)117)70(129)98-42(4)69(128)104-54(34-64(121)122)77(136)101-50(24-26-63(119)120)71(130)97-41(3)68(127)99-47(16-10-28-95-86(91)92)72(131)100-48(17-11-29-96-87(93)94)74(133)111-58-38-145-146-39-59(82(141)110-57(37-115)80(139)108-55(35-65(123)124)78(137)105-52(79(138)113-67)31-43-13-6-5-7-14-43)112-73(132)46(15-8-9-27-88)102-83(142)60-18-12-30-114(60)85(144)56(36-66(125)126)109-76(135)53(33-62(90)118)107-75(134)51(106-81(58)140)32-44-19-21-45(116)22-20-44/h5-7,13-14,19-22,40-42,46-60,67,115-116H,8-12,15-18,23-39,88H2,1-4H3,(H2,89,117)(H2,90,118)(H,97,130)(H,98,129)(H,99,127)(H,100,131)(H,101,136)(H,102,142)(H,103,143)(H,104,128)(H,105,137)(H,106,140)(H,107,134)(H,108,139)(H,109,135)(H,110,141)(H,111,133)(H,112,132)(H,113,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H4,91,92,95)(H4,93,94,96)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1
InChIKeyCQXYENUJCPYPTI-LZUXSVOASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mibenratide – Compound Profile & Development Status


Mibenratide (CAS 1239011-83-6), also identified by developmental codes JNJ-54452840 and COR-1, is an investigational synthetic cyclic peptide that functions as a β1-adrenergic receptor (β1-AR) antagonist [1]. Its proposed mechanism of action involves the neutralization of pathogenic anti-β1-AR autoantibodies, a therapeutic strategy distinct from conventional small-molecule β-blockers [2]. Originally developed by Corimmun GmbH and later acquired by Janssen-Cilag, Mibenratide advanced to Phase 2 clinical evaluation for heart failure before development was discontinued [3]. Its molecular formula is C87H129N27O30S2, with a molecular weight of approximately 2097.3 g/mol [4].

Anti-β1-AR autoantibody pathophysiology studies
Cyclic peptide PK/PD tool compound
Requires continuous IV infusion protocol
Distinct from direct β1-AR small molecules

Mibenratide: Structural & Mechanistic Distinctions


Mibenratide exhibits a fundamentally different molecular architecture and therapeutic approach compared to conventional small-molecule β1-adrenergic receptor antagonists (e.g., metoprolol, bisoprolol, esmolol, landiolol). As an 18-amino acid synthetic cyclic peptide with a molecular weight exceeding 2000 Da [1], Mibenratide occupies a distinct chemical space that precludes simple substitution. More critically, its proposed mechanism of action—neutralization of circulating anti-β1-AR autoantibodies—addresses an autoimmune component of heart failure that conventional β-blockers, which act via direct receptor occupancy and blockade, are not designed to modulate [2]. Consequently, Mibenratide cannot be considered functionally interchangeable with any generic β-blocker; its procurement and use are justified only in contexts where autoantibody-mediated pathology is the explicit experimental or investigative focus. The quantitative evidence below substantiates these differentiating features.

Mibenratide
Cyclic peptide (>2000 Da) – dictates parenteral delivery and immunogenicity profile
Neutralizes anti-β1-AR autoantibodies – targets autoimmune pathology upstream
Ultra-short elimination half-life – requires continuous IV infusion
Conventional β1-Blockers
Small molecules (
Direct β1-AR antagonism – blocks catecholamine signaling
Half-lives of hours – once/twice-daily oral dosing

Mibenratide: Quantitative Comparison with β1-AR Antagonists


Half-Life vs. Established β1-Blockers

Mibenratide demonstrates an ultra-short terminal elimination half-life (T½) that is dose-dependent, ranging from 5.9 to 26.1 minutes following single intravenous doses in healthy volunteers [1]. This pharmacokinetic profile is distinct from that of conventional β1-blockers. For comparison, the ultra-short-acting β-blocker esmolol has a mean elimination half-life of 9 minutes (range 4–16 minutes) [2], while landiolol exhibits an even shorter half-life of approximately 4 minutes [3]. In contrast, metoprolol has an elimination half-life of 3–7 hours [4], and bisoprolol has a half-life of 10–12 hours [5]. Therefore, Mibenratide occupies an intermediate position between the ultra-short-acting agents (esmolol, landiolol) and the longer-acting oral β-blockers (metoprolol, bisoprolol).

Half-Life Comparison
Cross-study
Mibenratide T½ 5.9–26.1 min (IV)
Esmolol ~9 min, Landiolol ~4 min
Metoprolol 3–7 h, Bisoprolol 10–12 h
Supports infusion-protocol design; short exposure window dictates experimental setup
Dose-dependent T½; healthy volunteer data
Pharmacokinetics Half-life β1-adrenergic receptor antagonist

Molecular Class: Peptide vs. Small Molecule

Mibenratide is an 18-amino acid synthetic cyclic peptide with a molecular weight of approximately 2097.3 g/mol [1]. In contrast, conventional β1-blockers are small molecules with molecular weights typically below 500 g/mol. For example, metoprolol has a molecular weight of 267.36 g/mol, and bisoprolol is 325.44 g/mol [2]. This >6-fold difference in molecular weight categorically distinguishes Mibenratide from small-molecule β1-antagonists and has direct implications for pharmacokinetic behavior, immunogenicity potential, and formulation requirements.

Molecular Class
Class-level
~2097 g/mol (C87H129N27O30S2)
vs. Metoprolol 267 g/mol, Bisoprolol 325 g/mol
Defines parenteral-only administration and immunogenicity potential
Structural category fundamentally alters PK/PD expectations
Peptide therapeutic Molecular weight β1-adrenergic receptor antagonist

Mechanism: Autoantibody Neutralization vs. Direct Blockade

Mibenratide's proposed mechanism of action is the neutralization of circulating anti-β1-adrenergic receptor (anti-β1-AR) autoantibodies, which are implicated in the pathogenesis of heart failure in a subset of patients [1]. In contrast, conventional β1-blockers (e.g., metoprolol, bisoprolol, esmolol) function by directly binding to and antagonizing the β1-AR, thereby blocking the effects of endogenous catecholamines [2]. This mechanistic divergence means Mibenratide targets an upstream autoimmune trigger, whereas β-blockers mitigate downstream adrenergic signaling.

Mechanism of Action
Class-level
Neutralizes circulating anti-β1-AR autoantibodies
vs. Direct competitive β1-AR antagonism
Limited to autoantibody-positive pathology models; not for general β1-AR studies
Qualitative mechanistic distinction; context-dependent relevance
Mechanism of action Autoantibody β1-adrenergic receptor

Immunogenicity: Anti-Drug Antibody Potential

In a Phase 1 study, Mibenratide (JNJ-54452840) administration was associated with the development of anti-drug antibodies in 15.6% of Caucasian participants (5 of 32) who did not have detectable antibodies at baseline [1]. This immunogenic potential is a known characteristic of peptide therapeutics and stands in contrast to small-molecule β-blockers, which are not typically associated with the induction of anti-drug antibodies [2].

ADA Development Rate
Head-to-head
15.6% (5/32) in Caucasian participants
vs. ~0% for small-molecule β-blockers
Immunogenicity monitoring required in repeated-dose studies
Phase 1 healthy volunteer data; may influence PK/PD interpretation
Immunogenicity Anti-drug antibodies β1-adrenergic receptor antagonist

Mibenratide Application Scenarios


Anti-β1-AR Autoantibody Pathophysiology Studies

Mibenratide is uniquely suited for studies examining the role of anti-β1-AR autoantibodies in heart failure or dilated cardiomyopathy. Its proposed mechanism of neutralizing these pathogenic autoantibodies [1] allows researchers to isolate the contribution of autoimmune components to disease progression, a function not addressed by conventional β-blockers [2].

Peptide PK and Immunogenicity Modeling

As a well-characterized cyclic peptide with documented pharmacokinetic parameters (T½: 5.9–26.1 min; dose-dependent clearance) [1] and known immunogenicity rates (15.6% anti-drug antibody development in Caucasians) [1], Mibenratide serves as a valuable reference compound for developing pharmacokinetic/pharmacodynamic (PK/PD) models of peptide therapeutics and for studying the relationship between peptide structure and immunogenicity.

Benchmarking Novel β1-AR Antagonists

Given its distinct molecular class (cyclic peptide; MW ~2097 g/mol) [3] and ultra-short half-life [1], Mibenratide provides a useful comparator for evaluating novel β1-AR antagonists, particularly those with non-small-molecule scaffolds or unconventional mechanisms of action. Its well-documented pharmacokinetic and safety profile enables head-to-head benchmarking in preclinical development.

Autoantibody Neutralization Assay Development

Mibenratide's proposed autoantibody-neutralizing mechanism [1] positions it as a positive control or reference standard in the development of in vitro assays designed to detect or quantify anti-β1-AR autoantibody neutralization. This application leverages its unique mechanism of action rather than its β1-AR antagonism per se.

Application
Selection Property
Validation Focus
Autoantibody-mediated HF models
Anti-β1-AR autoantibody neutralization mechanism
Autoantibody-dependent pathology endpoints
Peptide PK/PD modeling
Dose-dependent short T½, immunogenicity data
Continuous infusion PK protocol design
Benchmarking novel β1-AR antagonists
Cyclic peptide scaffold, MW >2000 Da
Head-to-head PK and mechanistic comparison
Autoantibody neutralization assay development
Proposed autoantibody-neutralizing activity
In vitro neutralization assay optimization

Technical Documentation Hub

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